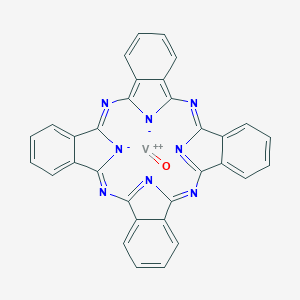
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium, also known as vanadium(IV)phthalocyanine oxide, is a complex compound with the empirical formula C32H16N8OV and a molecular weight of 579.46 g/mol . This compound is part of the phthalocyanine family, which is known for its vibrant colors and extensive applications in dyes, pigments, and electronic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium typically involves the reaction of vanadium salts with phthalocyanine precursors under controlled conditions. One common method includes the reaction of vanadium oxychloride with phthalonitrile in the presence of a base, such as sodium methoxide, under reflux conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and performance in its applications .
Analyse Chemischer Reaktionen
Types of Reactions
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride or hydrazine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Dimethylformamide (DMF), 1-chloronaphthalene.
Conditions: Reflux, controlled temperature, inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) derivatives, while reduction may produce vanadium(III) complexes .
Wissenschaftliche Forschungsanwendungen
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
Medicine: Explored for its use in photodynamic therapy (PDT) for treating certain types of cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium involves its ability to interact with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage. This property is particularly useful in photodynamic therapy (PDT), where the compound is activated by light to produce ROS that selectively kill cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanyl phthalocyanine: Similar structure but with titanium as the central metal ion.
Copper phthalocyanine: Contains copper instead of vanadium.
Zinc phthalocyanine: Zinc is the central metal ion.
Iron phthalocyanine: Iron replaces vanadium in the structure.
Uniqueness
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium is unique due to its specific redox properties and ability to generate reactive oxygen species (ROS). These characteristics make it particularly valuable in applications such as photodynamic therapy and as a catalyst in organic reactions .
Eigenschaften
CAS-Nummer |
13930-88-6 |
|---|---|
Molekularformel |
C32H16N8OV |
Molekulargewicht |
579.5 g/mol |
IUPAC-Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+) |
InChI |
InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
InChI-Schlüssel |
YRZZLAGRKZIJJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.O=[V+2] |
Physikalische Beschreibung |
Dark blue crystalline powder; [Alfa Aesar MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


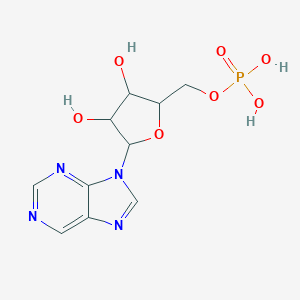
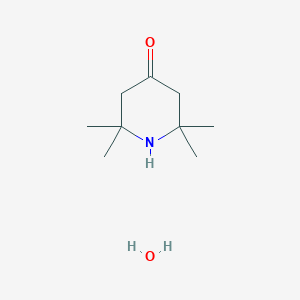
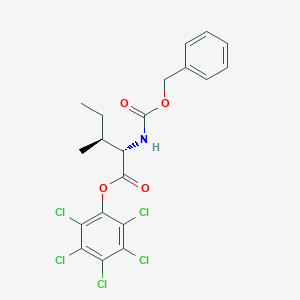
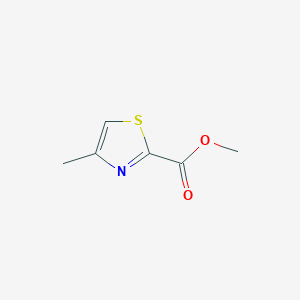


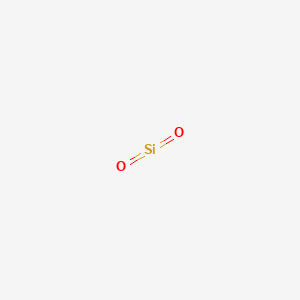

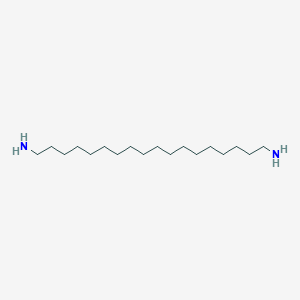

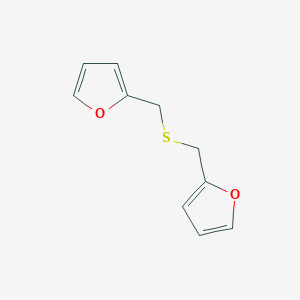


![3-Phenylbenzo[b]thiophene](/img/structure/B77834.png)
